N-Cyano-S-methyl-N'-phenylisothiourea (CAS 21504-96-1) is a highly functionalized, pre-activated building block widely utilized in the synthesis of complex cyanoguanidines and 1,2,4-triazoles . Structurally, it features an electrophilic S-methyl group that serves as an excellent leaving group for nucleophilic substitution, alongside a cyano group that significantly lowers the pKa of intermediates and directs intramolecular cyclization . For industrial and laboratory buyers, procuring this specific mono-phenylated intermediate provides a highly regiocontrolled starting point that bypasses the volatile and hazardous early stages of dithioacetal functionalization, making it a critical asset for the scalable manufacturing of kinase inhibitors and agricultural active ingredients [1].
Attempting to substitute N-Cyano-S-methyl-N'-phenylisothiourea with cheaper, unmethylated N-phenylthiourea requires the subsequent addition of expensive, toxic desulfurizing agents (such as heavy metal salts or carbodiimides) to activate the sulfur for displacement . Conversely, starting further back in the synthetic sequence with dimethyl N-cyanodithioiminocarbonate forces the purchasing facility to handle the initial aniline substitution in-house . This not only exposes the facility to an additional equivalent of highly toxic methanethiol gas but also introduces severe regiocontrol issues, often resulting in symmetric bis-anilino side products that require extensive chromatographic purification . Finally, using S-methyl-N-phenylisothiourea (lacking the cyano group) entirely fails for triazole synthesis, as the cyano carbon is strictly required to act as the internal electrophile for ring closure, a mechanism successfully exploited in advanced kinase inhibitor synthesis [1].
When synthesizing 3,5-diamino-1,2,4-triazoles, the choice of starting material dictates the need for coupling agents. N-Cyano-S-methyl-N'-phenylisothiourea utilizes a pre-installed S-methyl leaving group, allowing direct reaction with hydrazine hydrate in refluxing ethanol to yield 85% of the desired triazole [1]. In contrast, unmethylated N-phenylthiourea requires the addition of stoichiometric amounts of toxic or expensive desulfurizing agents to achieve similar activation .
| Evidence Dimension | Reagent requirement and yield for 1,2,4-triazole-3,5-diamine formation |
| Target Compound Data | 85% isolated yield using only 1.0 eq hydrazine hydrate in refluxing ethanol (no coupling agents) [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>] |
| Comparator Or Baseline | Unmethylated N-phenylthiourea (requires 1.0+ eq of toxic/expensive desulfurizing agents to activate the sulfur) |
| Quantified Difference | 100% elimination of stoichiometric coupling agents while maintaining >80% isolated yield [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>] |
| Conditions | Equimolar hydrazine hydrate, ethanol reflux [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>] |
Procuring the pre-methylated isothiourea eliminates the need for hazardous heavy-metal or expensive carbodiimide activators during scale-up.
Procurement of this mono-phenylated intermediate directly impacts facility safety and downstream purification. Utilizing N-Cyano-S-methyl-N'-phenylisothiourea means only one equivalent of toxic methanethiol is released during final substitution . If a facility instead procures dimethyl N-cyanodithioiminocarbonate, they must perform two sequential substitutions, doubling the methanethiol generation and risking the formation of symmetric bis-phenylated side products that reduce overall yield .
| Evidence Dimension | Methanethiol generation and substitution control |
| Target Compound Data | Releases exactly 1 equivalent of methanethiol upon final nucleophilic displacement; zero risk of bis-phenylation |
| Comparator Or Baseline | Dimethyl N-cyanodithioiminocarbonate (releases 2 equivalents of methanethiol total; prone to symmetric bis-substitution) |
| Quantified Difference | 50% reduction in toxic mercaptan off-gassing at the buyer's facility and elimination of symmetric byproducts |
| Conditions | Nucleophilic displacement with amines or hydrazines |
Purchasing the mono-phenylated building block shifts the burden of the first methanethiol-releasing step to the supplier, drastically simplifying laboratory safety protocols and purification.
The presence of the N-cyano group is an absolute structural requirement for triazole formation. While S-methyl-N-phenylisothiourea can undergo nucleophilic attack by hydrazine, the reaction stalls at the linear aminoguanidine stage . N-Cyano-S-methyl-N'-phenylisothiourea, however, leverages the highly electrophilic cyano carbon to drive spontaneous intramolecular cyclization, directly yielding the N-phenyl-1H-1,2,4-triazole-3,5-diamine core in a single step with 85% efficiency [1].
| Evidence Dimension | Reaction trajectory with hydrazine |
| Target Compound Data | Undergoes spontaneous intramolecular cyclization to form N-phenyl-1H-1,2,4-triazole-3,5-diamine (85% yield) [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>] |
| Comparator Or Baseline | S-Methyl-N-phenylisothiourea (lacks cyano group; stalls at the linear aminoguanidine stage) |
| Quantified Difference | Enables 1-step formation of the 1,2,4-triazole core, whereas the baseline yields 0% triazole [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>] |
| Conditions | Reaction with hydrazine hydrate in refluxing ethanol [<a href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0112343" target="_blank">1</a>] |
The integrated cyano group acts as an essential internal electrophile, making this compound an irreplaceable precursor for 3,5-diamino-1,2,4-triazole scaffolds.
N-Cyano-S-methyl-N'-phenylisothiourea is the optimal precursor for constructing the N-phenyl-1H-1,2,4-triazole-3,5-diamine core of advanced kinase inhibitors, such as JK-31, which target cell cycle progression and angiogenesis [1]. Its pre-installed phenyl and cyano groups ensure the correct substitution pattern is achieved in a single, high-yielding cyclization step [1].
In industrial process chemistry, this compound is selected over dimethyl N-cyanodithioiminocarbonate to synthesize asymmetric N-cyano-N'-phenylguanidine derivatives . Its use halves the volume of toxic methanethiol gas generated at the production site and prevents the formation of difficult-to-separate symmetric byproducts .
For medicinal chemistry teams building libraries of triazoles and guanidines, this compound provides a highly activated electrophilic center that reacts cleanly with diverse amines and hydrazines under mild thermal conditions [1]. This eliminates the need for expensive carbodiimides or toxic heavy metal activators, streamlining high-throughput synthesis and purification .
Irritant